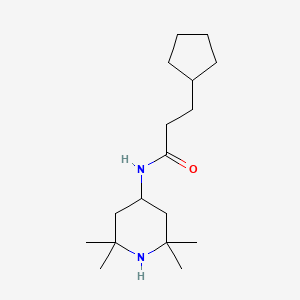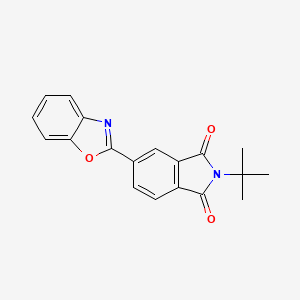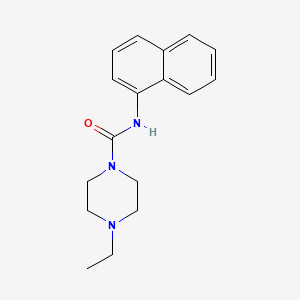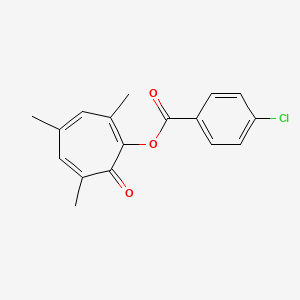![molecular formula C13H22N2O B5795562 N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B5795562.png)
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a 5-methylfuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where the piperidine ring is reacted with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 5-Methylfuran-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with 5-methylfuran-2-ylmethyl chloride under basic conditions, such as using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or furan groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine or furan derivatives.
Scientific Research Applications
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-({[(5-methylfuran-2-yl)methyl]amino}methyl)cyclohexan-1-amine
- 2,3-Dihydro-5-methylfuran
- 5-methyl-2,3-dihydrofuran
Uniqueness
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of a piperidine ring with a dimethylamino group and a 5-methylfuran-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-4-5-13(16-11)10-15(3)12-6-8-14(2)9-7-12/h4-5,12H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZUQUQIZGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B5795494.png)

![[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B5795505.png)


![[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE](/img/structure/B5795524.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
